

Physical property differences between adipic acid and its monoester

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A Comparative Guide to the Physical Properties of Adipic Acid and Its Monoesters

For researchers and professionals in drug development and chemical sciences, understanding the physical properties of an active pharmaceutical ingredient (API) and its derivatives is paramount. Adipic acid, a dicarboxylic acid, and its monoesters serve as crucial building blocks in various applications, including polymer synthesis and as formulation excipients. This guide provides an objective comparison of the key physical properties of adipic acid against its monomethyl and monoethyl esters, supported by established experimental data and protocols.

Comparative Analysis of Physical Properties

The conversion of one of the carboxylic acid groups of adipic acid into an ester significantly alters its physical properties. The esterification reduces the molecule's capacity for hydrogen bonding compared to the parent diacid, leading to substantial changes in melting point, boiling point, and solubility.



Property	Adipic Acid	Monomethyl Adipate	Monoethyl Adipate
Molecular Formula	C ₆ H ₁₀ O ₄	C7H12O4	C8H14O4
Molar Mass (g/mol)	146.14	160.17	174.19
Melting Point (°C)	151–154[1][2]	7–9[3][4]	28–29[5][6]
Boiling Point (°C)	337.5 (at 760 mmHg) [7][8]	162 (at 10 mmHg)[3] [4]	180 (at 18 mmHg)[6]
Water Solubility	Slightly soluble; 24 g/L at 25°C[8]	Not miscible or difficult to mix[3][9]	Soluble; 50 mg/mL[10]
рКа	pKa1: 4.41, pKa2: 5.41[1][8]	~4.69 (Predicted)[3][9]	~4.69 (Predicted)[10]
Appearance	White crystalline solid[7][11]	Clear colorless liquid[3]	Off-white solid[10]

Key Observations:

- Melting Point: Adipic acid has a significantly higher melting point due to the strong
 intermolecular hydrogen bonding enabled by its two carboxylic acid groups. The monoesters,
 having lost one of these groups, exhibit drastically lower melting points.[1][3][5]
- Acidity (pKa): Adipic acid is a diprotic acid with two distinct dissociation constants.[8] The
 monoesters are monoprotic, and their predicted pKa is slightly higher than the first pKa of
 adipic acid, indicating they are slightly weaker acids.[3][10]
- Solubility: The solubility profiles differ notably. While adipic acid is slightly soluble in water, its solubility increases significantly in hot water.[8][12] Monoethyl adipate is reported to be soluble in water, whereas monomethyl adipate is not miscible.[3][10] All three compounds show good solubility in alcohols like methanol and ethanol.[6][7][12]

Experimental Protocols

The data presented above are determined using standard laboratory techniques. Below are detailed methodologies for measuring these key physical properties.



Melting Point Determination

This method is used to determine the temperature range over which a solid substance melts and can serve as an indicator of purity.[13]

- Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer.[13]
- Procedure:
 - A small amount of the dry, crystalline sample is packed into the sealed end of a capillary tube to a height of 2-3 mm.[14]
 - The tube is placed in the heating block of the apparatus, adjacent to a thermometer.[13]
 - The sample is heated rapidly to determine an approximate melting range. The apparatus is then allowed to cool.
 - A second sample is heated slowly, at a rate of 1-2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.
 - The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[13]
- Data Interpretation: Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower the melting point and broaden the range.[13]

Solubility Determination (Isothermal Method)

This protocol determines the solubility of a solid compound in a specific solvent at a given temperature.

- Apparatus: Thermostatically controlled water bath or shaker, analytical balance, sample vials
 with caps, filtration device (e.g., syringe filter), and an analytical instrument for concentration
 measurement (e.g., HPLC, UV-Vis spectrophotometer).
- Procedure:



- An excess amount of the solid solute is added to a known volume of the solvent in a vial.
 [15]
- The vial is sealed and placed in the thermostatic bath set to the desired temperature. It is agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle.
- A sample of the supernatant (the saturated solution) is carefully withdrawn and immediately filtered to remove any undissolved solid particles.
- The concentration of the solute in the filtrate is determined using a pre-calibrated analytical method. This concentration represents the solubility of the compound at that temperature.

pKa Determination (Potentiometric Titration)

This electrometric method is used to determine the acid dissociation constant(s) of a substance by monitoring pH changes during titration.[16]

- Apparatus: Calibrated pH meter with an electrode, magnetic stirrer and stir bar, burette, beaker.[17]
- Reagents: Standardized solution of a strong base (e.g., 0.1 M NaOH), a precisely weighed sample of the acidic compound, and deionized water.[17]
- Procedure:
 - A known quantity of the acid is dissolved in a known volume of deionized water in a beaker.[16]
 - The pH electrode is immersed in the solution, and the initial pH is recorded.
 - The standardized base is added from the burette in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[17]



 This process is continued until the pH shows a large jump (the equivalence point) and then levels off.

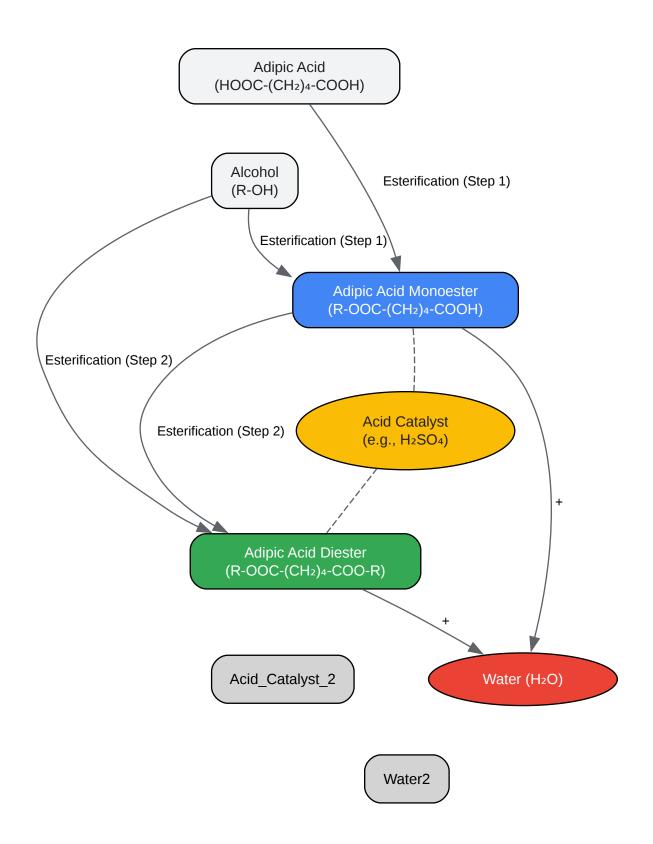
Data Analysis:

- A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of titrant added (x-axis).
- The equivalence point is the point of maximum slope on the curve (the inflection point).
- The half-equivalence point is located at exactly half the volume of the titrant required to reach the equivalence point.
- According to the Henderson-Hasselbalch equation, the pKa is equal to the pH at the half-equivalence point.[16] For a diprotic acid like adipic acid, two equivalence points and two half-equivalence points will be observed, corresponding to pKa₁ and pKa₂.

Visualization of Logical Relationships

The formation of an adipic acid monoester is a fundamental chemical transformation that underpins the differences in the properties discussed. The following diagram illustrates this esterification process.





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Caption: Esterification of Adipic Acid to form Monoester and Diester.



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